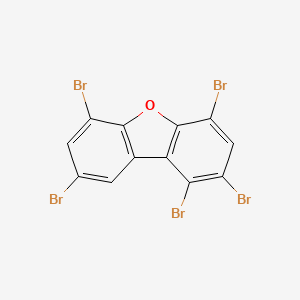
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- is a chemical compound that contains a silane group bonded to a 1,5-dioxo-1,5-pentanediyl group, with two 1,1-dimethylethyl and dimethyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- typically involves the reaction of silane precursors with 1,5-dioxo-1,5-pentanediyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides. Substitution reactions can result in the formation of various silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in biomolecular labeling and imaging.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in catalysis, the compound may interact with substrates to facilitate chemical transformations. In biological systems, it may bind to specific biomolecules to enable imaging or therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)ethyl-
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylpropyl)dimethyl-
Uniqueness
The uniqueness of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
223386-89-8 |
|---|---|
Fórmula molecular |
C17H36O2Si2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
1,5-bis[tert-butyl(dimethyl)silyl]pentane-1,5-dione |
InChI |
InChI=1S/C17H36O2Si2/c1-16(2,3)20(7,8)14(18)12-11-13-15(19)21(9,10)17(4,5)6/h11-13H2,1-10H3 |
Clave InChI |
ZRQRHZNZKDPWPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C(=O)CCCC(=O)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


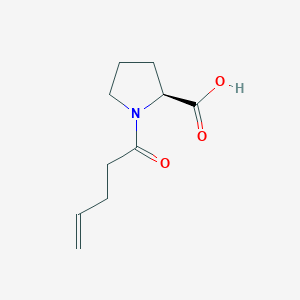
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
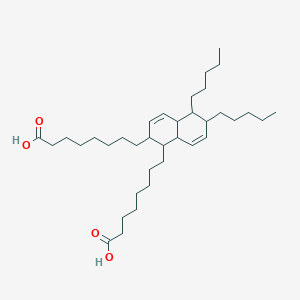
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
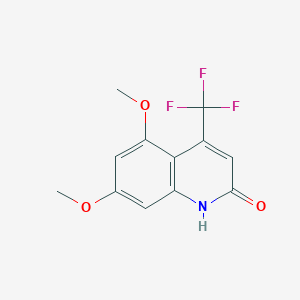
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

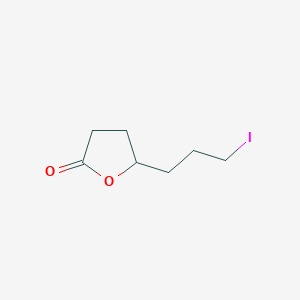
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
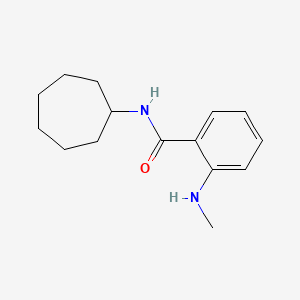
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
